1-(Allyloxy)-2-bromobenzene

Overview

Description

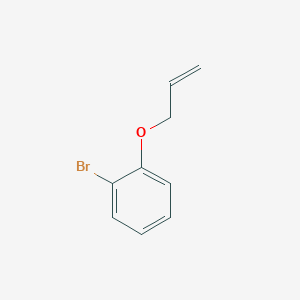

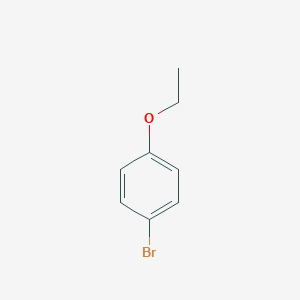

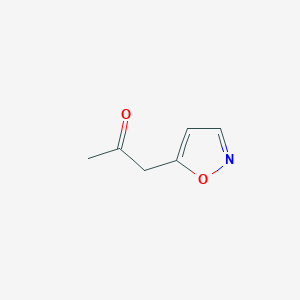

1-(Allyloxy)-2-bromobenzene, also known as 1-allyloxy-2-bromobenzene, is a synthetic organic compound with a molecular formula of C8H9BrO. It is a colorless liquid with a sweet, fruity odor and is soluble in organic solvents. It is used in a variety of applications, including as a reagent in organic synthesis, a catalyst in polymerization reactions, and an intermediate in the synthesis of pharmaceuticals. This compound has been extensively studied for its chemical, physical, and biological properties.

Scientific Research Applications

Photostimulated Reactions and Cyclization

The compound 1-(Allyloxy)-2-bromobenzene is used in photostimulated reactions. For instance, it reacts with the monoanion of reduced ethyl benzoate under photostimulation to yield 3-methyl-2,3-dihydro-benzofuran in high yield. This reaction demonstrates the compound's potential in facilitating fast tin-free hydrodehalogenation and reductive radical cyclization reactions, creating a gateway to various reduced and cyclized products (Vaillard, Postigo, & Rossi, 2004).

Alkylation and Zeolite Interaction

This compound plays a role in the alkylation of deactivated aromatic compounds on zeolites. It is one of the alkylating agents used in the alkylation of bromobenzene and toluene on zeolite H-USY, leading to the formation of various alkylation products. This process underscores the compound's relevance in studying adsorption properties, deactivation effects, and selectivity in chemical reactions (Van der Beken et al., 2005).

Cross-Coupling Reactions

The compound is also significant in cross-coupling reactions. It has been used in Stille cross-coupling reactions with organostannanes, showcasing efficiency and selectivity, particularly in reactions involving benzylic and allylic bromides. This reveals its applicability in creating a variety of complex molecules through selective catalytic processes (Crawforth, Fairlamb, & Taylor, 2004).

Reductive Radical Cyclization

Moreover, this compound is involved in reductive radical cyclization reactions. It is used as a substrate in radical reduction processes, where it can undergo cyclization, leading to the formation of various reduced products. This is significant in the field of polymer chemistry and material science, demonstrating the compound's versatility in radical-based chemical synthesis (Chemin et al., 2001).

Properties

IUPAC Name |

1-bromo-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOIJEJWBLMJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25244-30-8 | |

| Record name | 4-(Allyloxy)-1-bromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025244308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about using 1-(allyloxy)-2-bromobenzene in radical reactions?

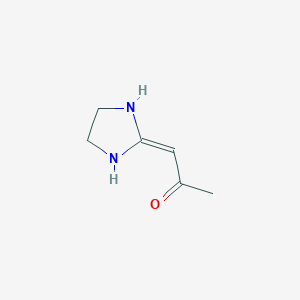

A1: this compound is particularly interesting for radical reactions due to its ability to undergo reductive cyclization. This means that upon the removal of the bromine atom and formation of a radical, the molecule can cyclize, forming a new ring structure. Specifically, when reacted with either polyHIPE-supported tin hydride or polyHIPE-supported thiol in the presence of triethylsilane, this compound is transformed into 3-methyl-2,3-dihydrobenzofuran. [, ] This reaction highlights the potential of this compound as a building block for more complex cyclic structures.

Q2: What are the advantages of using polyHIPE-supported reagents with this compound?

A2: The research highlights several advantages of using polyHIPE-supported reagents like tin hydride and thiol with this compound:

- Reduced Tin Contamination: Traditional tin hydrides, while effective, can be difficult to separate from the final product, leading to potential tin contamination. PolyHIPE-supported tin hydride offers a solution by allowing for easier separation and minimizing tin residues in the product. []

- Facilitated Product Separation: The solid nature of polyHIPE-supported reagents simplifies product isolation. After the reaction, the polyHIPE material with attached reagents can be easily filtered out, leaving the desired product in the solution. []

- Enhanced Selectivity: When combined with triethylsilane, the polyHIPE-supported thiol exhibits good selectivity towards the cyclized product, 3-methyl-2,3-dihydrobenzofuran. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)